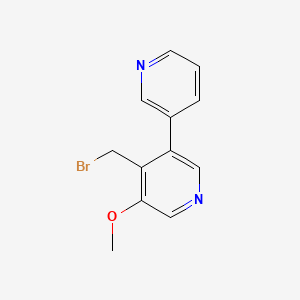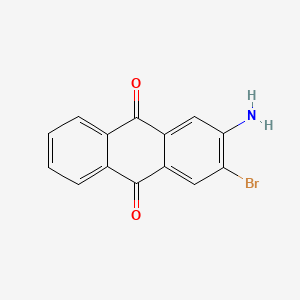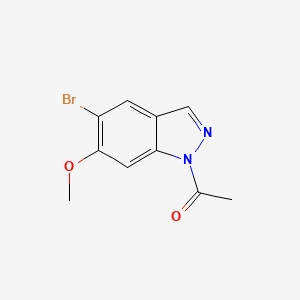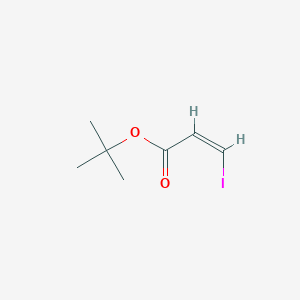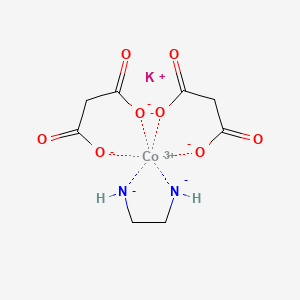![molecular formula C9H5F2N3 B13138626 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a difluoromethyl group and an ethynyl group attached to an imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated imidazo[1,2-b]pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using a difluoromethylating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.
Use of Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction control and scalability.
Purification Techniques: Employing advanced purification methods like crystallization, chromatography, or distillation to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-(methyl)-3-ethynylimidazo[1,2-b]pyridazine.
Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which is crucial in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-a]pyrazine
- 2-(Difluoromethyl)-3-ethynylimidazo[1,2-c]pyrimidine
Comparison
- Uniqueness : The presence of both difluoromethyl and ethynyl groups in 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine provides a unique combination of electronic and steric properties, enhancing its biological activity and selectivity.
- Activity Profile : Compared to similar compounds, it may exhibit superior potency and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C9H5F2N3 |
|---|---|
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H5F2N3/c1-2-6-8(9(10)11)13-7-4-3-5-12-14(6)7/h1,3-5,9H |
Clé InChI |
TVFBOJWQFDDGQQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(N=C2N1N=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


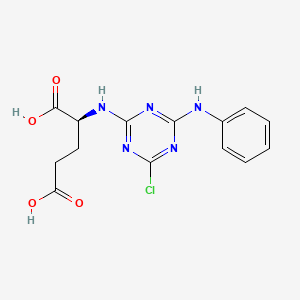
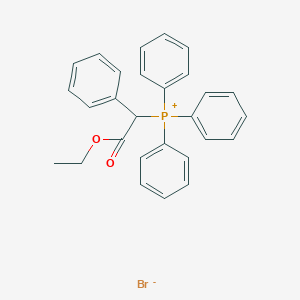
![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)

